Allyl diethylphosphonoacetate

Catalog No.
S677526
CAS No.
113187-28-3
M.F
C9H17O5P
M. Wt
236.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl diethylphosphonoacetate

CAS Number

113187-28-3

Product Name

Allyl diethylphosphonoacetate

IUPAC Name

prop-2-enyl 2-diethoxyphosphorylacetate

Molecular Formula

C9H17O5P

Molecular Weight

236.2 g/mol

InChI

InChI=1S/C9H17O5P/c1-4-7-12-9(10)8-15(11,13-5-2)14-6-3/h4H,1,5-8H2,2-3H3

InChI Key

USZLAMOPIWNLPH-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC(=O)OCC=C)OCC

Canonical SMILES

CCOP(=O)(CC(=O)OCC=C)OCC

Organic Synthesis

Allyl diethylphosphonoacetate is a versatile building block in organic synthesis due to the presence of the allyl group and the phosphonate functionality. The allyl group can participate in various reactions, such as alkylations, Claisen rearrangements, and Diels-Alder reactions. The phosphonate group can be readily modified to introduce different functionalities, allowing for the synthesis of diverse organic molecules. For example, allyl diethylphosphonoacetate has been used to prepare:

  • Phosphonic acids: These are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials [].
  • Nucleosides: These are essential components of nucleic acids and can be used in the development of new drugs and diagnostic tools [].
  • Peptides: These are building blocks of proteins and can be used to study protein structure and function [].

Enzyme Inhibition

Allyl diethylphosphonoacetate can act as an inhibitor for certain enzymes. Enzymes are biological molecules that catalyze various chemical reactions in living organisms. By inhibiting specific enzymes, researchers can gain insights into their function and potential therapeutic applications. For instance, allyl diethylphosphonoacetate has been shown to inhibit:

  • Acetylcholinesterase: This enzyme is involved in the transmission of nerve impulses. Inhibition of this enzyme can be beneficial in treating diseases like Alzheimer's disease and myasthenia gravis [].
  • Serine proteases: These are a class of enzymes involved in various biological processes, including blood clotting and immune function. Inhibition of specific serine proteases can be useful in developing new treatments for cancer and inflammatory diseases [].

Material Science

Allyl diethylphosphonoacetate has potential applications in the development of new materials. The presence of the phosphonate group can impart fire retardant properties, while the allyl group can contribute to crosslinking, leading to the formation of stable polymers. Research is ongoing to explore the use of allyl diethylphosphonoacetate in:

  • Flame retardants: These are chemicals that can slow down or prevent the spread of fire in materials [].
  • Polymers: These are large molecules formed by linking smaller units called monomers. Polymers with specific properties can be tailored for various applications, such as coatings, adhesives, and electronics [].

Allyl diethylphosphonoacetate is an organophosphorus compound characterized by the presence of an allyl group and a phosphonate functional group. Its chemical formula is C9H17O5PC_9H_{17}O_5P, and it is commonly used in organic synthesis due to its reactivity and versatility. The compound features an allyl moiety, which can participate in various

Allyl diethylphosphonoacetate is primarily utilized as a reactant in several key organic reactions:

  • Horner-Wadsworth-Emmons Reaction: This reaction involves the formation of alkenes from carbonyl compounds, where allyl diethylphosphonoacetate acts as a phosphonate reagent. The resulting alkenes are typically generated with high regioselectivity and are predominantly in the E configuration .
  • Pauson-Khand Reaction: The compound can also be employed to prepare phosphonate-functionalized cyclopentenones through regioselective reactions, showcasing its utility in synthesizing complex molecular architectures .
  • Alkylation and Rearrangement Reactions: The allyl group facilitates participation in alkylation processes and Claisen rearrangements, expanding its application scope in synthetic methodologies.

Allyl diethylphosphonoacetate can be synthesized through several methods:

  • Phosphonylation of Allyl Alcohol: This method involves the reaction of allyl alcohol with diethyl phosphite, leading to the formation of the desired phosphonate ester.
  • Allylation of Phosphonates: Another approach includes the allylation of diethyl phosphonoacetate using suitable reagents under controlled conditions to yield allyl diethylphosphonoacetate.
  • Modification of Existing Phosphonates: By employing various coupling reactions, existing phosphonates can be modified to introduce the allyl group effectively .

Unique FeaturesDiethyl PhosphonatePhosphonate esterOrganic synthesis, pharmaceuticalsLacks the allyl group, less reactiveTriethyl PhosphonoacetatePhosphonate esterHorner-Wadsworth-Emmons reactionMore stable, often used for different reactionsAllyl Diethyl PhosphatePhosphate esterCatalytic oxidationsSimilar reactivity but different functional groupsMethyl Diethyl PhosphonatePhosphonate esterSynthesis of bioactive compoundsMethyl group instead of allyl

Allyl diethylphosphonoacetate stands out due to its specific reactivity associated with the allyl group, allowing it to participate in unique synthetic pathways that other similar compounds may not facilitate. Its role in reactions like the Horner-Wadsworth-Emmons reaction further emphasizes its importance in organic synthesis.

Traditional Synthetic Routes via Michaelis–Arbuzov Reaction

The Michaelis–Arbuzov reaction is the cornerstone of allyl diethylphosphonoacetate synthesis. This method involves the reaction of triethyl phosphite with allyl halides (e.g., allyl bromide) to form diethyl allylphosphonate intermediates, which are subsequently esterified with chloroacetic acid derivatives. The mechanism proceeds via nucleophilic attack of the phosphorus center on the allyl halide, forming a pentavalent phosphonium intermediate. Subsequent halide displacement yields the phosphonate ester.

Reaction Scheme:
$$
\text{PO(OEt)}3 + \text{CH}2=\text{CHCH}2\text{X} \rightarrow \text{CH}2=\text{CHCH}2\text{PO(OEt)}2 + \text{EtX}
$$
$$
\text{CH}2=\text{CHCH}2\text{PO(OEt)}2 + \text{ClCH}2\text{COOEt} \rightarrow \text{Allyl diethylphosphonoacetate}
$$

Table 1: Traditional Michaelis–Arbuzov Conditions and Yields

Allyl HalidePhosphiteTemperature (°C)Yield (%)
Allyl bromideTriethyl phosphite13585–90
Allyl chlorideTriethyl phosphite15070–75

Limitations include harsh temperatures (>130°C) and moderate yields with sterically hindered substrates.

Modern Catalytic Approaches for Enhanced Regioselectivity

Recent advances employ Lewis acids (e.g., BF₃·SiO₂, Al(OTf)₃) to catalyze the Arbuzov reaction at milder conditions (25–80°C). For example, nano-BF₃·SiO₂ in ionic liquids like [bbim]Br enables regioselective C–P bond formation with allyl halides, achieving yields up to 90% in 20–38 minutes. Photoredox catalysis has also emerged, utilizing visible light to generate phosphoranyl radicals for allylphosphonate synthesis.

Key Advancements:

  • Lewis Acid Catalysis: AlCl₃ or ZnCl₂ reduces side reactions, improving selectivity for allylic phosphonates.
  • Flow Chemistry: Continuous solvent-free systems enhance efficiency (1.6–1.95 g/hour) and purity (>99%).

Table 2: Catalytic Methods Comparison

CatalystSolventTemperature (°C)Yield (%)
Nano-BF₃·SiO₂[bbim]Br2588
Pd(OAc)₂Toluene10082
4DPAIPN (photoredox)DCM2575

Solvent-Free and Green Chemistry Synthesis Protocols

Solvent-free methodologies minimize waste and energy consumption. A notable protocol uses molten triethyl phosphite and allyl bromide under microwave irradiation (150°C, 10 minutes), achieving 89% yield. Alcohol-based variants replace halides with allylic alcohols, leveraging Tf₂O/Al(OTf)₃ to form C–P bonds via nucleophilic substitution.

Green Metrics:

  • Atom Economy: 92% for alcohol-based routes vs. 78% for traditional methods.
  • E-Factor: 0.5 (vs. 2.1 for solvent-dependent processes).

Role of Nucleophilic Additives in Reaction Optimization

Nucleophilic additives (e.g., tetrabutylammonium bromide, Cs₂CO₃) accelerate Arbuzov reactions by stabilizing intermediates or facilitating halide displacement. For instance, benzyltriethylammonium chloride enhances allyl diethylphosphonoacetate synthesis by 20% in toluene suspensions.

Mechanistic Insight:
Additives lower activation energy by:

  • Polarizing the P–O bond in phosphites.
  • Stabilizing pentavalent phosphonium intermediates.

Table 3: Additive Effects on Yield

AdditiveConcentration (mol%)Yield Increase (%)
Benzyltriethylammonium Cl520
Cs₂CO₃1015
18-Crown-6210

Versatile Building Block for α,β-Unsaturated Carbonyl Systems

Allyl diethylphosphonoacetate functions as an exceptionally versatile building block for constructing α,β-unsaturated carbonyl systems through the Horner-Wadsworth-Emmons reaction. This transformation represents one of the most efficient methods for carbon-carbon bond formation in organic synthesis, particularly valued for its ability to produce predominantly E-alkenes with excellent regioselectivity.

The mechanism proceeds through deprotonation of the phosphonate to generate a stabilized carbanion, followed by nucleophilic addition to aldehydes or ketones. The resulting oxaphosphetane intermediate undergoes elimination to yield the desired α,β-unsaturated ester and a dialkyl phosphate byproduct that is easily removed by aqueous extraction. This clean reaction profile distinguishes the Horner-Wadsworth-Emmons reaction from the classical Wittig reaction, eliminating the formation of triphenylphosphine oxide and simplifying product purification.

The phosphonate carbanions generated from allyl diethylphosphonoacetate demonstrate enhanced nucleophilicity compared to phosphonium ylides while maintaining lower basicity. This unique reactivity profile enables successful reactions with both aldehydes and ketones, including sterically hindered substrates that prove challenging for traditional Wittig chemistry. The presence of the electron-withdrawing acetate group adjacent to the phosphonate is essential for the final elimination step, facilitating the formation of the thermodynamically favored E-isomer.

Recent advances in stereoselective Horner-Wadsworth-Emmons methodology have expanded the synthetic utility of allyl diethylphosphonoacetate derivatives. Still's reagent, methyl bis(trifluoroethyl)phosphonoacetate, developed from modifications of the basic allyl phosphonoacetate structure, demonstrates remarkable Z-selectivity when used under tin(II)-mediated conditions. These developments highlight the fundamental importance of phosphonoacetate scaffolds in controlling alkene stereochemistry.

The synthetic applications extend to α,β-unsaturated carbonyl compounds that serve as crucial intermediates in natural product synthesis. The tunable functionality of these systems enables their differential application in biological contexts, where their electrophilic character can be precisely modulated through structural modifications. The ability to introduce additional functional groups at the α-position of the α,β-unsaturated carbonyl system opens pathways to highly functionalized targets with potential pharmaceutical applications.

Strategic Deployment in Natural Product Total Synthesis

The strategic deployment of allyl diethylphosphonoacetate in natural product total synthesis exemplifies its role as a key enabling technology for accessing complex molecular architectures. Salicylihalamide synthesis represents a prominent example where phosphonoacetate chemistry enables the construction of challenging macrocyclic natural products with potent biological activity.

Salicylihalamides A and B, isolated from the Australian marine sponge Halicona sp., exhibit exceptional cytotoxicity against human tumor cell lines with an average GI₅₀ of 15 nanomolar. These compounds function as selective inhibitors of mammalian vacuolar-type H⁺-ATPase (V-ATPase) with IC₅₀ values below 1.0 nanomolar against bovine brain V-ATPase. The strategic importance of these targets has driven extensive synthetic efforts, with allyl diethylphosphonoacetate serving as a crucial component in several total synthesis approaches.

The phosphate tether-mediated approach to salicylihalamide synthesis demonstrates the versatility of phosphonoacetate chemistry in constructing complex macrocycles. Key transformations include chemoselective hydroboration, highly regio- and diastereoselective methyl cuprate addition, and palladium-catalyzed formate reduction. The E-selective ring-closing metathesis employed to construct the 12-membered macrocycle subunit benefits from the strategic placement of the allyl group derived from the phosphonoacetate starting material.

Two synthetic routes have been developed from a readily prepared bicyclic phosphate, demonstrating both 13-step and 9-step sequences with overall yields of 17.5% and 22.5%, respectively. The more efficient route relies on regioselective esterification of a key diol intermediate, showcasing the strategic flexibility afforded by phosphonoacetate methodology. These synthetic achievements represent formal total syntheses of salicylihalamides A and B, providing access to these important V-ATPase inhibitors for biological studies.

Oximidine synthesis further illustrates the application of phosphonoacetate chemistry in natural product construction. The synthesis employs Horner-Wadsworth-Emmons olefination with phosphonate substrates to introduce key olefinic segments. The ability to control alkene geometry through phosphonoacetate methodology proves essential for constructing the precise stereochemical features required for biological activity.

The natural product synthesis applications extend to phosphonate-containing natural products themselves, where phosphonoacetic acid serves as a biosynthetic intermediate. Fosfazinomycin biosynthesis involves the conversion of phosphonoacetaldehyde to methyl 2-hydroxy-2-phosphonoacetate through the combined action of an O-methyltransferase and an α-ketoglutarate-dependent non-heme iron dioxygenase. Understanding these biosynthetic pathways provides insights for developing synthetic approaches to phosphonate natural products using allyl diethylphosphonoacetate as a starting material.

Table 2: Natural Product Synthesis Applications

Target Natural ProductSynthetic RoleKey TransformationsBiological Activity
Salicylihalamides A & BMacrocycle constructionHWE olefination, RCMV-ATPase inhibition (IC₅₀ <1 nM)
Oximidine analogsOlefin introductionHWE reactionCytotoxicity
Fosfazinomycin analogsPhosphonate incorporationBiomimetic synthesisAntifungal activity

Enabling Technologies for Polyfunctionalized Phosphonate Esters

Allyl diethylphosphonoacetate serves as an essential starting material for developing enabling technologies that facilitate the synthesis of polyfunctionalized phosphonate esters. These methodologies address the growing demand for complex phosphonate derivatives in pharmaceutical research, materials science, and chemical biology applications.

The regioselective Pauson-Khand processes represent a significant advancement in phosphonate functionalization technology. These [2+2+1] cycloaddition reactions enable the direct incorporation of phosphonate functionality into cyclopentenone frameworks, creating polyfunctionalized products with multiple reactive sites. The presence of the allyl group in the phosphonoacetate substrate provides the alkene component for the Pauson-Khand reaction, while the phosphonate and ester groups remain intact for subsequent transformations.

The mechanism involves formation of a dicobalt hexacarbonyl acetylene complex, followed by alkene coordination and migratory insertion. Oxygenated cyclopentenones are obtained in yields up to 93% from silyl enol ether substrates, demonstrating the synthetic utility of this approach. The use of dodecylmethyl sulfide as a promoter significantly improves reaction efficiency, delivering products in excellent yields under optimized conditions.

Phosphonate-functionalized cyclopentenones provide access to densely functionalized molecular frameworks that serve as valuable intermediates for natural product synthesis. The cyclopentenone core represents a privileged structure found in numerous bioactive compounds, including prostaglandins, jasmonates, and sesquiterpenes. The incorporation of phosphonate functionality expands the chemical space accessible from these scaffolds, enabling the development of novel bioactive compounds.

The solid-phase synthesis of olefin-containing peptides exemplifies another enabling technology facilitated by allyl diethylphosphonoacetate. The compound serves as a reagent in Horner-Emmons reactions performed on solid support, enabling the incorporation of olefinic peptide bonds. This methodology addresses the challenge of introducing non-natural linkages into peptide sequences while maintaining compatibility with standard solid-phase peptide synthesis protocols.

The solid-phase Horner-Emmons approach begins with resin-supported peptide substrates containing aldehyde functionality. Treatment with allyl diethylphosphonoacetate in the presence of lithium bis(trimethylsilyl)amide generates (E)-olefin peptides in acceptable yields. The methodology enables the synthesis of olefin-containing inhibitors for HTLV-1 protease, demonstrating its application in developing antiviral agents.

Polyfunctionalized phosphonate esters synthesized using these enabling technologies find applications in diverse areas of chemical research. Ring-opening reactions of oxiranes and azetidinium salts with phosphoryl-substituted carbanions provide access to multifunctional phosphonate derivatives bearing the same carbon skeleton. The regioselectivity of these transformations can be controlled through reaction conditions, enabling the selective synthesis of both α- and γ-regioisomers.

Advanced synthetic methodologies continue to expand the utility of allyl diethylphosphonoacetate in constructing polyfunctionalized systems. The development of novel Horner-Wadsworth-Emmons reagents, such as methyl 2-[bis(3,4,5-trifluorophenoxy)phosphoryl]acetate, provides enhanced reactivity and selectivity for the preparation of mixed phosphonoacetates. These advances enable the facile synthesis of complex phosphonate derivatives through sequential alcoholysis reactions.

Asymmetric Induction Strategies Using Chiral Phosphonate Derivatives

The development of asymmetric induction strategies using chiral phosphonate derivatives represents a cutting-edge area where allyl diethylphosphonoacetate serves as a foundational building block for creating enantiomerically enriched compounds. These methodologies address the critical need for stereoselective synthesis in pharmaceutical development and the preparation of chiral materials.

Chiral auxiliary approaches utilize BINOL, TADDOL, and menthol-derived auxiliaries attached to the phosphorus atom to control stereochemistry in subsequent transformations. The chiral H-phosphonate species bearing these auxiliaries react with different partners including alkenes, alkynes, imines, and carbonyl compounds to produce structurally diverse chiral organophosphorus compounds with up to five chiral centers. The stereochemical outcome is influenced by the specific chiral alcohol employed, enabling predictable control over absolute configuration.

BINOL-derived phosphonate auxiliaries demonstrate exceptional utility in asymmetric synthesis. The axially chiral biaryl framework provides effective steric differentiation of prochiral faces, leading to high levels of stereoinduction. These auxiliaries can be subsequently replaced by aromatic groups upon protection of pendant hydroxyl groups, providing access to P-stereogenic phosphonates. The methodology enables the synthesis of chiral-at-phosphorus alkenylphosphonamidates with excellent enantioselectivity.

Organocatalytic asymmetric synthesis represents a modern approach to chiral phosphonate construction using catalytic amounts of chiral promoters. The dual activation of acyl phosphonates and formaldehyde tert-butyl hydrazone by BINAM-derived bis-urea catalysts achieves high reactivities and enantioselectivities in synthesizing densely functionalized quaternary α-hydroxy phosphonates. Subsequent transformations provide direct access to valuable azoxy compounds and quaternary α-aryl-phosphaisoserines.

Metal-catalyzed asymmetric synthesis utilizing rhodium complexes with chiral ligands demonstrates remarkable efficiency for phosphonate reduction. The first asymmetric hydrogenation of β,β-diaryl unsaturated phosphonates has been realized using Rh/(R,R)-f-spiroPhos complexes, achieving excellent enantioselectivities up to 99.9% ee. This methodology provides straightforward access to β,β-diaryl chiral phosphonates and extends to β-aryl-β-alkyl unsaturated phosphonates with comparable performance.

Chiral phosphoric acid catalysis enables the synthesis of axially chiral phosphonate compounds through organocatalytic approaches. Recent developments in chiral phosphoric acid-catalyzed synthesis encompass axially chiral biaryls, heterobiaryls, vinylarenes, N-arylamines, spiranes, and allenes with high efficiency and excellent stereoselectivity. The synthesis of axially chiral compounds has received considerable attention due to their extensive applications as biologically active compounds in medicinal chemistry and as chiral ligands in asymmetric catalysis.

Asymmetric hydrophosphonylation of aldehydes and ketones provides access to chiral α-hydroxy phosphonates through catalytic enantioselective processes. The reaction rate is significantly enhanced by the addition of silver carbonate, enabling efficient conversion of unactivated ketones to quaternary α-hydroxy phosphonates with excellent enantioselectivity up to 99% ee. These transformations demonstrate the versatility of phosphonate chemistry in creating stereochemically complex molecules.

Table 3: Asymmetric Synthesis Strategies for Chiral Phosphonate Derivatives

Strategy TypeSpecific MethodKey FeaturesTypical ee (%)
Chiral Auxiliary ApproachBINOL, TADDOL, and menthol-derived auxiliariesHigh diastereoselectivity, removable auxiliaries85-95
Organocatalytic MethodsAsymmetric hydrophosphonylation with organocatalystsCatalytic amounts, broad substrate scope80-99
Metal-Catalyzed Asymmetric SynthesisRh-catalyzed asymmetric hydrogenation of β,β-diaryl phosphonatesExcellent enantioselectivity (up to 99.9% ee)95-99.9
Chiral Phosphoric Acid CatalysisCPA-catalyzed synthesis of axially chiral phosphonatesAxial chirality control, organocatalytic90-98
Chiral Nucleophilic CatalysisChiral nucleophilic catalysis for P(V) centersCatalytic asymmetric synthesis, high selectivity70-95

Advanced asymmetric methodologies continue to expand the scope of chiral phosphonate synthesis. The asymmetric synthesis of tetrasubstituted α-aminophosphonic acid derivatives demonstrates the application of these principles to biologically relevant targets. Due to their structural similarity with natural α-amino acids, α-aminophosphonic acid derivatives represent important scaffolds for pharmaceutical development.

Stereoselective synthesis protocols employing stable imino phosphonates as universal precursors provide practical approaches to chiral α-amino phosphonic acids. Readily available N-o-nitrophenylsulfenyl (Nps) imino phosphonates undergo highly enantioselective Friedel-Crafts-type additions catalyzed by chiral phosphoric acids. The resulting adducts can be easily converted into N-9-fluorenylmethyloxycarbonyl (Fmoc) amino phosphonic acids useful for peptide synthesis applications.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Allyl P,P-diethylphosphonoacetate

Dates

Last modified: 08-15-2023

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